Product packaging for 2-(Bromomethyl)-5-chloro-1-benzothiophene(Cat. No.:CAS No. 99592-53-7)

2-(Bromomethyl)-5-chloro-1-benzothiophene

Cat. No.: B1355309
CAS No.: 99592-53-7
M. Wt: 261.57 g/mol
InChI Key: VTQJFFDCDCIHAB-UHFFFAOYSA-N
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Description

Significance of Benzothiophene (B83047) Derivatives in Synthetic Chemistry

Benzothiophene, a heterocyclic compound composed of a benzene (B151609) ring fused to a thiophene (B33073) ring, is a privileged scaffold in medicinal chemistry and materials science. d-nb.infoviamedica.pl Its planar, aromatic structure provides a rigid framework that can be strategically functionalized to interact with biological targets. Consequently, benzothiophene derivatives are found in a wide array of medicinally active compounds, exhibiting properties such as anticancer, anti-inflammatory, and antimicrobial activities. viamedica.plresearchgate.netnih.gov In materials science, the unique electronic properties of the benzothiophene core make it a valuable component in the development of organic semiconductors, including those used in organic light-emitting diodes (OLEDs). d-nb.info The versatility of the benzothiophene skeleton makes it a key building block for synthesizing more complex heterocyclic systems. viamedica.pl

Strategic Importance of Bromomethyl and Chloro Substituents in Molecular Design

The functional groups attached to the benzothiophene core play a critical role in defining its reactivity and potential applications. The chloro and bromomethyl substituents in 2-(Bromomethyl)-5-chloro-1-benzothiophene are of particular strategic importance.

The chloro substituent is a common feature in many pharmaceutical drugs. nih.gov Its presence can significantly modulate a molecule's physicochemical properties, such as lipophilicity, which affects how a drug is absorbed, distributed, metabolized, and excreted. The introduction of a chlorine atom can lead to enhanced biological activity and metabolic stability. A chlorine atom can also influence the electronic properties of the aromatic ring and engage in specific interactions, like halogen bonding, within protein binding sites.

The bromomethyl group (-CH2Br) is a highly reactive and versatile functional group in organic synthesis. It serves as a potent electrophile, making the compound an excellent substrate for nucleophilic substitution reactions. This reactivity allows for the facile introduction of a wide variety of other functional groups, enabling the construction of diverse molecular architectures. The carbon-bromine bond is a good leaving group, facilitating reactions such as alkylations of amines, phenols, thiols, and carbanions, which are fundamental transformations in the synthesis of complex organic molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6BrClS B1355309 2-(Bromomethyl)-5-chloro-1-benzothiophene CAS No. 99592-53-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(bromomethyl)-5-chloro-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClS/c10-5-8-4-6-3-7(11)1-2-9(6)12-8/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTQJFFDCDCIHAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C=C(S2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50545714
Record name 2-(Bromomethyl)-5-chloro-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50545714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99592-53-7
Record name 2-(Bromomethyl)-5-chloro-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50545714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 Bromomethyl 5 Chloro 1 Benzothiophene and Analogues

Direct Bromination Strategies

Direct bromination of an appropriate 2-methyl-5-chloro-1-benzothiophene precursor is a common and efficient route to 2-(bromomethyl)-5-chloro-1-benzothiophene. This approach leverages the reactivity of the methyl group at the 2-position of the benzothiophene (B83047) ring system.

Radical Bromination Techniques

Radical bromination offers a selective method for the introduction of a bromine atom onto the methyl group of the benzothiophene core, avoiding electrophilic aromatic substitution on the ring.

N-Bromosuccinimide (NBS) is a widely used reagent for the allylic and benzylic bromination of hydrocarbons. masterorganicchemistry.com In the synthesis of this compound, NBS serves as a reliable source of bromine radicals, leading to the selective bromination of the 2-methyl group. The reaction is typically carried out in a non-polar solvent, such as carbon tetrachloride, and is often initiated by a radical initiator or by photochemical means.

The general mechanism involves the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. This radical then abstracts a hydrogen atom from the methyl group of 2-methyl-5-chloro-1-benzothiophene to form a stabilized benzylic radical. This radical subsequently reacts with a molecule of NBS to yield the desired product and a succinimidyl radical, which continues the chain reaction.

Detailed research findings have demonstrated the efficacy of this method. For instance, the synthesis of the precursor 5-chloro-3-methylbenzo[b]thiophene (B95242) has been reported via the cyclization of 1-[(4-chlorophenyl)thio]-2-propanone in the presence of polyphosphoric acid, yielding the product with a boiling point of 120°C at 0.6 mm Hg. prepchem.com This precursor can then be subjected to NBS bromination.

Table 1: Key Reagents and Conditions for NBS-Mediated Bromination
PrecursorReagentInitiatorSolventTypical Conditions
2-Methyl-5-chloro-1-benzothiopheneN-Bromosuccinimide (NBS)AIBN or Benzoyl PeroxideCarbon Tetrachloride (CCl4)Reflux

Photochemical initiation provides an alternative to chemical radical initiators for the bromination of 2-methyl-5-chloro-1-benzothiophene with NBS. This method involves the use of ultraviolet (UV) light to induce the homolytic cleavage of the N-Br bond in NBS, thereby generating the bromine radicals necessary to initiate the chain reaction. Photochemical methods can offer milder reaction conditions and avoid the introduction of potential impurities from chemical initiators. The synthesis of this compound has been successfully achieved through the photochemical reaction of 5-chloro-3-methylbenzothiophene with N-bromosuccinimide.

Regioselective Halogenation Protocols

Regioselective halogenation allows for the specific functionalization of the benzothiophene ring, which can be a crucial step in the synthesis of precursors for the target molecule.

While not a direct synthesis of the target molecule, the regioselective chlorination of the C-3 position of 2-substituted benzothiophenes is a relevant transformation for creating analogues or precursors. A novel method for the C-3 chlorination of C-2 substituted benzothiophene derivatives has been developed using sodium hypochlorite (B82951) pentahydrate (NaOCl·5H₂O) as the chlorine source. Optimal conditions for this transformation have been found to be in aqueous acetonitrile (B52724) at temperatures between 65–75 °C, providing the corresponding C-3 halogenated products in variable yields. This method demonstrates the ability to selectively functionalize the benzothiophene core, which could be adapted for the synthesis of precursors to this compound.

Precursor-Based Cyclization and Annulation Reactions

An alternative to the functionalization of a pre-existing benzothiophene ring is the construction of the 5-chloro-1-benzothiophene scaffold from acyclic precursors through cyclization and annulation reactions. These methods offer a high degree of flexibility in introducing various substituents onto the benzothiophene core.

Several strategies have been developed for the synthesis of substituted benzothiophenes. One common approach involves the intramolecular cyclization of aryl thioethers. For example, the synthesis of 5-chloro-3-methylbenzo[b]thiophene, a direct precursor to the target molecule, is achieved by the cyclization of 1-[(4-chlorophenyl)thio]-2-propanone using polyphosphoric acid. prepchem.com This reaction proceeds through an electrophilic attack of the carbonyl carbon onto the electron-rich aromatic ring, followed by dehydration to form the thiophene (B33073) ring.

Annulation reactions, which involve the formation of a new ring onto an existing one, also provide a powerful tool for constructing the benzothiophene system. For instance, hetero-type benzannulation reactions of (2,2-dichlorocyclopropyl)(thiophen-2-yl)methanols, promoted by Lewis acids such as TiCl₄ or SnCl₄, can lead to the formation of substituted benzothiophenes. nih.gov While this specific example leads to 4-chlorobenzothiophenes, the principle can be extended to synthesize various chloro-substituted isomers by choosing the appropriate starting materials.

Another versatile method involves the visible-light-promoted intermolecular radical cyclization of disulfides and alkynes. This approach allows for the synthesis of benzothiophenes bearing a variety of substituents in good yields and proceeds in the absence of transition-metal catalysts. rsc.org By selecting a disulfide with a chloro-substituent on the aromatic ring, this method could be adapted for the synthesis of 5-chloro-1-benzothiophene derivatives.

Table 2: Comparison of Precursor-Based Synthesis Strategies
StrategyKey PrecursorsReagents/ConditionsAdvantages
Intramolecular CyclizationAryl thioethers (e.g., 1-[(4-chlorophenyl)thio]-2-propanone)Polyphosphoric acid, heatDirect formation of the benzothiophene core.
Hetero-type Benzannulation(Dichlorocyclopropyl)(thiophen-2-yl)methanolsLewis acids (e.g., TiCl₄, SnCl₄)Formation of uniquely substituted benzothiophenes. nih.gov
Radical CyclizationDisulfides and alkynesVisible lightMetal-free, mild conditions. rsc.org

Multi-Component and Domino Reaction Sequences

One-pot syntheses are particularly attractive as they avoid the isolation and purification of intermediates, which can save time and resources. A novel one-pot, two-step reaction for the synthesis of diverse benzothiophene derivatives has been developed, combining three simple starting materials. morressier.com This strategy utilizes an electrophilic iodocyclization followed by an iodine-mediated alkylation with a 1,3-diketone as the nucleophile. morressier.com This atom-economical process proceeds under mild and ambient conditions, yielding highly functionalized 2,3-disubstituted benzothiophenes in excellent yields without significant byproducts. morressier.com

Copper-catalyzed one-pot tandem processes have also been developed for the synthesis of benzo-fused thiacycles, including benzothiophene derivatives from 2-(2-iodophenyl)acetonitrile. rsc.org Additionally, a mechanochemical one-pot, three-step sequential process has been reported for the synthesis of rufinamide, showcasing the potential of solvent-free, sequential reactions in the synthesis of complex heterocyclic compounds. semanticscholar.org While not directly yielding the target molecule, these examples highlight the power of one-pot methodologies in constructing related heterocyclic systems.

Sequential functionalization provides a strategic approach to introduce desired substituents onto a pre-formed heterocyclic core. For the synthesis of this compound, a plausible strategy would involve the initial construction of the 5-chloro-1-benzothiophene ring, followed by the introduction of the bromomethyl group at the C2 position.

A relevant example of this approach is the regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives. nih.govresearchgate.net This method employs a Suzuki cross-coupling reaction to introduce an aryl group at the 5-position of a 2-bromo-5-(bromomethyl)thiophene (B1590285) precursor. nih.govresearchgate.net A conceptually similar, yet reversed, sequence could be envisioned for the target molecule, where a 5-chloro-2-methyl-1-benzothiophene is first synthesized, followed by a selective benzylic bromination of the 2-methyl group using a reagent such as N-bromosuccinimide (NBS) to yield this compound.

The sequential C-H functionalization of thiophenes using a pH-sensitive directing group offers another sophisticated strategy for the controlled introduction of substituents, providing access to variously substituted thiophenes. nih.gov

PrecursorReaction SequenceFinal ProductReference
2-Bromo-5-(bromomethyl)thiophene and Aryl boronic acid1. Suzuki cross-coupling2-(Bromomethyl)-5-aryl-thiophene nih.govresearchgate.net
5-Chloro-2-methyl-1-benzothiophene1. Benzylic bromination with NBSThis compound(Plausible synthetic route)

This table illustrates sequential functionalization strategies for the synthesis of bromomethyl-substituted thiophene and benzothiophene derivatives.

Optimization of Synthetic Conditions and Yield Enhancement in Academic Contexts

The efficient synthesis of this compound and its analogues is a subject of academic interest, driven by the utility of these compounds as intermediates in medicinal chemistry and materials science. Research in this area focuses on optimizing reaction conditions to maximize yield, purity, and cost-effectiveness. Key parameters that are frequently investigated include the choice of solvent, reaction temperature, and the implementation of various catalyst systems and additives.

Solvent Selection and Temperature Control

The selection of an appropriate solvent and the precise control of temperature are critical factors that can significantly influence the outcome of the synthesis of this compound and related compounds. These parameters affect reactant solubility, reaction kinetics, pathway selectivity, and the stability of intermediates.

For the crucial step of benzylic bromination of a precursor like 2-methyl-5-chloro-1-benzothiophene, non-polar solvents are typically preferred. Carbon tetrachloride (CCl₄) has been traditionally used for reactions involving N-bromosuccinimide (NBS), a common brominating agent for this type of transformation. nih.govd-nb.info The inert nature of CCl₄ allows it to serve as a medium without interfering with the radical chain mechanism of the bromination. Chloroform is another solvent that has been studied for the bromination of thiophenes with NBS. researchgate.net The reaction is often conducted under reflux conditions to provide the necessary thermal energy to initiate and propagate the radical reaction, typically for several hours. nih.govd-nb.info

In the synthesis of more complex analogues, such as those involving cross-coupling reactions, the solvent system becomes more nuanced. For instance, in Palladium-catalyzed Suzuki cross-coupling reactions to create 2-(bromomethyl)-5-aryl-thiophenes, a mixture of solvents is often employed. A common system is a 4:1 mixture of 1,4-dioxane (B91453) and water. nih.govd-nb.info This combination is effective because the organic solvent (1,4-dioxane) solubilizes the organic reactants and the catalyst, while water is necessary to dissolve the inorganic base, such as potassium phosphate (B84403) (K₃PO₄), which is essential for the catalytic cycle.

Temperature control is equally critical. While radical bromination often requires elevated temperatures (reflux), subsequent coupling reactions are typically performed at specific, controlled temperatures to ensure catalyst stability and prevent side reactions. For example, Suzuki coupling reactions for thiophene analogues have been optimized at 90°C for 12 hours. nih.govd-nb.info In other advanced, metal-free methodologies for C3-functionalization of benzothiophene S-oxides, temperature is carefully staged: the initial activation step is performed at a low temperature of -40°C, followed by a gradual increase to ambient temperature and then heating to 45°C for the final step. nih.gov This precise temperature profile is essential for controlling the reactivity of sensitive intermediates. nih.gov

Table 1: Influence of Solvent and Temperature on the Synthesis of Benzothiophene Analogues

Reaction TypeSolvent(s)TemperaturePurpose / ObservationReference
Benzylic BrominationCarbon Tetrachloride (CCl₄)Reflux (approx. 77°C)Standard non-polar solvent for radical bromination with NBS. nih.govd-nb.info
Suzuki Cross-Coupling1,4-Dioxane / Water (4:1)90°CMixed solvent system to dissolve both organic substrates and inorganic base for efficient catalysis. nih.govd-nb.info
Interrupted Pummerer ReactionDichloromethane (CH₂Cl₂)-40°C to 45°CStaged temperature control is critical for managing reactive intermediates in this metal-free C-H functionalization. nih.gov
Bromination Mechanism StudyChloroform (CHCl₃)Not specifiedUsed as a solvent medium in DFT investigations of bromination mechanisms between thiophenes and NBS. researchgate.net

Catalyst Systems and Additives

In the context of benzylic bromination using NBS, the reaction is typically initiated by radical initiators. While thermal initiation (reflux) is common, the process can be accelerated by the addition of chemical initiators like benzoyl peroxide or by exposure to UV light. researchgate.net Furthermore, the addition of a strong acid, such as perchloric acid (HClO₄), can increase the electrophilicity of the bromine atom in NBS, potentially lowering the activation energy for the reaction, although this may favor electrophilic aromatic substitution on the thiophene ring over radical bromination of the methyl group if not carefully controlled. researchgate.net

For the synthesis of advanced analogues through cross-coupling reactions, transition metal catalysts are indispensable. Palladium catalysts, in particular, are widely used. For the Suzuki cross-coupling of 2-bromo-5-(bromomethyl)thiophene with various aryl boronic acids, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) has proven to be an effective catalyst. nih.govd-nb.info These reactions also require an additive in the form of a base, with potassium phosphate (K₃PO₄) being a common choice to facilitate the transmetalation step in the catalytic cycle. nih.govd-nb.info The field of benzothiophene functionalization is broad, with various palladium, copper, and iridium-based catalyst systems being reported for different types of C-H activation and coupling reactions. researchgate.netorganic-chemistry.org Nickel-based catalysts have also been explored for coupling reactions involving bromo-substituted heterocycles like benzothiophene. acs.org

Recent academic research has also focused on metal-free catalytic systems. For instance, the C3-arylation and -alkylation of benzothiophenes can be achieved starting from benzothiophene S-oxides. nih.gov This method employs trifluoroacetic anhydride (B1165640) (TFAA) as an activator and p-toluenesulfonic acid (pTsOH) as a catalyst for the final dehydration step, completely avoiding the use of precious metals. nih.gov This approach highlights a shift towards more sustainable and economical synthetic strategies.

Table 2: Catalyst Systems and Additives in the Synthesis of Benzothiophene Analogues

Reaction TypeCatalystAdditive(s)FunctionReference
Benzylic BrominationNone (Thermal/UV)Benzoyl Peroxide / Perchloric Acid (HClO₄)Radical initiator to accelerate bromination; acid to increase electrophilicity of NBS. researchgate.net
Suzuki Cross-CouplingPd(PPh₃)₄ (2.5 mol%)Potassium Phosphate (K₃PO₄)Palladium(0) complex catalyzes the C-C bond formation; base is essential for the catalytic cycle. nih.govd-nb.info
Interrupted Pummerer Reactionp-Toluenesulfonic acid (pTsOH)Trifluoroacetic Anhydride (TFAA)Metal-free C-H functionalization; TFAA acts as an activator and pTsOH catalyzes the final step. nih.gov
General C-H FunctionalizationPalladium, Copper, Iridium, Nickel complexesVarious ligands and basesEnables a wide range of C-H functionalization and cross-coupling reactions on the benzothiophene core. researchgate.netorganic-chemistry.orgacs.org

Chemical Reactivity and Mechanistic Investigations of 2 Bromomethyl 5 Chloro 1 Benzothiophene

Oxidation and Reduction Pathways:Investigations into the oxidation of the benzothiophene (B83047) core or the bromomethyl group, as well as the reduction of these functionalities, would be necessary to complete this section. This would involve studies using various oxidizing and reducing agents to determine the reaction products and pathways.

Without such specific data, it is not possible to construct the detailed data tables and research findings as per the user's instructions.

Electrophilic Aromatic Substitution on the Benzothiophene Ring

The benzothiophene core is an aromatic system that can undergo electrophilic aromatic substitution (EAS). msu.edu The thiophene (B33073) ring is generally more activated towards electrophiles than the benzene (B151609) ring. In unsubstituted benzothiophene, electrophilic attack occurs preferentially at the C3 position. In 2-(bromomethyl)-5-chloro-1-benzothiophene, the C2 position is already substituted. Therefore, electrophilic attack on the heterocyclic ring would be directed to the C3 position.

Reaction TypeElectrophile (E⁺)Potential Product(s) (Major Isomers Predicted)
Nitration (HNO₃/H₂SO₄)NO₂⁺3-Nitro-2-(bromomethyl)-5-chloro-1-benzothiophene
Bromination (Br₂/FeBr₃)Br⁺3-Bromo-2-(bromomethyl)-5-chloro-1-benzothiophene
Friedel-Crafts Acylation (RCOCl/AlCl₃)RCO⁺3-Acyl-2-(bromomethyl)-5-chloro-1-benzothiophene
Sulfonation (SO₃/H₂SO₄)SO₃This compound-3-sulfonic acid

Detailed Reaction Mechanism Elucidation

Understanding the precise mechanisms of the reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic pathways. Mechanistic studies often involve a combination of experimental kinetics, intermediate trapping, and computational modeling.

The carbon-bromine bond in the 2-bromomethyl group is relatively weak and susceptible to homolytic cleavage, initiating free-radical reactions. This reactivity is analogous to that of benzylic halides. youtube.com The reaction can be initiated by ultraviolet (UV) light or a radical initiator, such as azobisisobutyronitrile (AIBN).

The initiation step involves the cleavage of the C-Br bond to generate a 2-(5-chloro-1-benzothienyl)methyl radical and a bromine radical. This primary radical is stabilized by resonance delocalization of the unpaired electron over the benzothiophene ring system. This stability is a key factor in the facility of radical formation. The propagation phase of a radical chain reaction would then involve this stabilized radical abstracting an atom from another molecule, for instance, a hydrogen atom in a radical substitution reaction, to form a new product and another radical to continue the chain. Termination occurs when two radical species combine. researchgate.net

Nucleophilic substitution at the bromomethyl group is a key reaction of this compound. This transformation can proceed through different mechanistic pathways, primarily the concerted bimolecular (SN2) and the stepwise unimolecular (SN1) routes.

Concerted Pathway (SN2): In this mechanism, the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. masterorganicchemistry.com The reaction proceeds through a single, high-energy transition state with no intermediate. This pathway is favored by strong nucleophiles, aprotic polar solvents, and substrates with low steric hindrance around the reaction center, all of which apply to the primary carbon of the bromomethyl group.

Stepwise Pathway (SN1): This mechanism involves two distinct steps. The first and rate-determining step is the spontaneous dissociation of the C-Br bond to form a carbocation intermediate and a bromide ion. msu.edu The resulting 2-(5-chloro-1-benzothienyl)methyl carbocation would be stabilized by resonance with the benzothiophene ring. In the second step, this carbocation rapidly reacts with a nucleophile. This pathway is favored by polar protic solvents, weaker nucleophiles, and structural features that enhance carbocation stability.

The competition between these two pathways is a central theme in the reactivity of such substrates. While the primary nature of the carbon suggests an SN2 pathway, the potential for a resonance-stabilized carbocation means that an SN1 mechanism cannot be discounted, particularly under favorable conditions. nih.govmdpi.com

Modern computational chemistry provides powerful tools for elucidating complex reaction mechanisms. nih.gov Techniques such as Density Functional Theory (DFT) can be used to model the potential energy surface of a reaction, offering deep insights into its pathway. nih.gov

For the reactions of this compound, transition state analysis could be employed to:

Compare SN1 and SN2 Pathways: By calculating the activation energies (the energy difference between reactants and the transition state) for both the concerted SN2 transition state and the stepwise SN1 carbocation formation, it is possible to predict which mechanism is energetically more favorable under specific conditions.

Analyze Electrophilic Substitution: Computational modeling can map the energy landscape for the attack of an electrophile at different positions on the benzothiophene ring (e.g., C3 vs. C4, C6, or C7). This helps to rationalize and predict the regioselectivity observed experimentally by identifying the lowest energy pathway. researchgate.net

Characterize Intermediates: The structures and stabilities of proposed intermediates, such as radicals or carbocations, can be calculated to confirm their viability in a proposed reaction mechanism.

Such computational studies, while not replacing experimental work, provide a detailed molecular-level picture of the reaction, revealing the intricate electronic and structural changes that occur during a chemical transformation.

Kinetic Studies of Key Transformation Steps

Detailed kinetic studies focusing specifically on the transformation steps of this compound are not extensively available in the public domain. While the synthesis and potential applications of benzothiophene derivatives are subjects of scientific inquiry, comprehensive kinetic data, such as reaction rates, orders, and activation energies for key reactions involving this specific compound, remain a specialized area of research with limited published findings.

General synthetic methods for benzothiophenes and related compounds often involve multi-step processes where the kinetics of individual steps are not always the primary focus of the reported research. Studies on similar structures, such as 2-(bromomethyl)-5-aryl-thiophene derivatives, have explored their synthesis via methods like Suzuki cross-coupling reactions. nih.govresearchgate.netnih.gov However, these studies primarily report on reaction conditions, yields, and the biological activities of the resulting compounds rather than the kinetic parameters of the transformations. nih.govresearchgate.netnih.gov

The reactivity of the bromomethyl group suggests that key transformation steps would likely involve nucleophilic substitution reactions. A thorough kinetic investigation of such a reaction would typically involve:

Monitoring Reactant and Product Concentrations: Techniques such as spectroscopy (UV-Vis, NMR) or chromatography (HPLC, GC) would be employed to track the concentration changes of this compound and the resulting product over time.

Varying Reaction Conditions: To determine the rate law and activation parameters, experiments would be conducted at different temperatures and with varying initial concentrations of the reactants.

Without specific experimental data from such studies, it is not possible to provide detailed research findings or representative data tables on the kinetics of key transformation steps for this compound. Further empirical research is required to elucidate the precise kinetic profiles of its reactions.

Theoretical and Computational Chemistry of 2 Bromomethyl 5 Chloro 1 Benzothiophene

Quantum Mechanical Investigations

Quantum mechanical calculations offer a detailed perspective on the intrinsic properties of 2-(bromomethyl)-5-chloro-1-benzothiophene, elucidating its electronic structure and predicting its chemical behavior.

Density Functional Theory (DFT) Calculations for Structural Parameters

Density Functional Theory (DFT) is a robust computational method used to determine the optimized geometry and structural parameters of molecules. For derivatives of benzothiophene (B83047), DFT calculations, often employing the B3LYP functional with a 6-31G(d,p) basis set, have been shown to provide results that correlate well with experimental data, such as those obtained from X-ray crystallography.

Table 1: Predicted Structural Parameters of this compound based on DFT Calculations of Analogous Compounds

ParameterPredicted Value
C-S bond lengths (thiophene ring)~1.72 - 1.75 Å
C-C bond lengths (thiophene ring)~1.37 - 1.42 Å
C-C bond lengths (benzene ring)~1.38 - 1.41 Å
C-Cl bond length~1.74 Å
C-Br bond length~1.95 Å
C-S-C bond angle~91° - 93°
C-C-C bond angles (benzene ring)~118° - 121°
C-C-Br bond angle~110° - 112°

Note: These values are estimations based on computational studies of similar substituted thiophene (B33073) and benzothiophene derivatives and may not represent the exact parameters for this compound.

Analysis of Electronic Structure (e.g., Frontier Molecular Orbitals, Molecular Electrostatic Potential)

The electronic structure of a molecule is fundamental to understanding its reactivity. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly useful. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

For substituted thiophenes, the HOMO is typically a π-orbital delocalized over the aromatic system, and the LUMO is a π*-antibonding orbital. nih.gov In this compound, the presence of the electron-withdrawing chloro and bromomethyl groups is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted benzothiophene. A smaller HOMO-LUMO gap generally suggests higher reactivity.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule. nih.gov For this compound, the MEP map is predicted to show regions of negative potential (electron-rich) around the sulfur and chlorine atoms due to their lone pairs of electrons. The area around the hydrogen atoms of the bromomethyl group and the aromatic protons would exhibit positive potential (electron-poor). These maps are instrumental in predicting sites for electrophilic and nucleophilic attack.

Prediction of Molecular Stability and Reactivity Potentials

The stability and reactivity of this compound can be predicted using several quantum chemical descriptors derived from DFT calculations. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap implies greater stability and lower reactivity. nih.gov

Global reactivity descriptors such as chemical hardness (η), chemical potential (μ), and electrophilicity index (ω) can also be calculated. Hardness is a measure of the molecule's resistance to change in its electron distribution. The chemical potential indicates the escaping tendency of electrons from an equilibrium system. The electrophilicity index quantifies the ability of a molecule to accept electrons. These parameters provide a quantitative basis for comparing the reactivity of different substituted benzothiophenes.

Table 2: Conceptual DFT Reactivity Descriptors

DescriptorFormulaSignificance
Chemical Hardness (η)(ELUMO - EHOMO) / 2Resistance to deformation of electron cloud
Chemical Potential (μ)(EHOMO + ELUMO) / 2Electron escaping tendency
Electrophilicity Index (ω)μ² / 2ηPropensity to accept electrons

Note: The actual values for this compound would require specific DFT calculations.

Molecular Modeling and Simulation Studies

Molecular modeling and simulation techniques complement quantum mechanical investigations by exploring the conformational landscape and predicting reactive sites.

Reactive Site Prediction and Selectivity Assessment

Computational models can predict the most likely sites for chemical reactions. The MEP map, as discussed earlier, is a primary tool for this purpose, highlighting electron-rich and electron-poor regions susceptible to electrophilic and nucleophilic attack, respectively. nih.gov The negative potential around the sulfur atom suggests its potential as a site for electrophilic attack, while the positive potential on the carbon of the bromomethyl group makes it a prime target for nucleophiles, facilitating substitution of the bromine atom.

Furthermore, local reactivity descriptors, such as Fukui functions, can be calculated to provide a more quantitative prediction of reactive sites. These functions indicate the change in electron density at a particular point in the molecule when an electron is added or removed, thus identifying the most electrophilic and nucleophilic centers within the molecule. For this compound, such analysis would likely confirm the high reactivity of the bromomethyl group towards nucleophilic substitution.

Cheminformatics Approaches

Cheminformatics provides a powerful lens through which to analyze and predict the behavior of chemical compounds. By applying computational methods to "this compound," we can elucidate its molecular characteristics and anticipate its reactivity. This section delves into the calculation of molecular descriptors and the modeling of structure-reactivity relationships pertinent to this compound.

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. For "this compound," a variety of descriptors can be calculated to provide insights into its reactivity. These descriptors fall into several categories, including constitutional, topological, geometrical, and electronic descriptors.

Constitutional and Topological Descriptors: These descriptors are derived from the 2D representation of the molecule. They include counts of atoms, bonds, and rings, as well as more complex indices that reflect molecular branching and connectivity. For instance, the Wiener index and Kier & Hall connectivity indices can provide a numerical representation of the molecular topology, which can be correlated with physical properties and reactivity.

Geometrical Descriptors: Based on the 3D structure of the molecule, these descriptors, such as molecular surface area and volume, offer insights into the steric demands of the molecule. The accessible surface area, in particular, can be crucial in understanding how the molecule interacts with other chemical entities.

Electronic Descriptors: These are of paramount importance for understanding chemical reactivity. They are often calculated using quantum chemical methods, such as Density Functional Theory (DFT). Key electronic descriptors include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical indicators of a molecule's ability to donate or accept electrons, respectively. A high HOMO energy suggests a greater propensity to act as a nucleophile, while a low LUMO energy indicates a greater susceptibility to nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecular surface. Regions of negative potential (typically colored red or yellow) are prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. For "this compound," the MEP would likely show negative potential around the sulfur and chlorine atoms and the aromatic ring, while the bromomethyl group would exhibit a more complex potential distribution influencing its reactivity as a leaving group.

Partial Atomic Charges: These values quantify the distribution of electrons among the atoms in the molecule. They can help identify reactive sites, with atoms bearing a significant positive or negative charge being more likely to participate in electrostatic interactions.

Below is an interactive data table showcasing representative molecular descriptors that are typically calculated for compounds like "this compound" in cheminformatics studies.

Descriptor CategoryDescriptor NameTypical Significance in Reactivity Analysis
Constitutional Molecular WeightInfluences physical properties and transport phenomena.
Atom CountBasic descriptor for molecular size.
Topological Wiener IndexRelates to molecular branching and compactness.
Kier & Hall Connectivity IndicesDescribe the degree of branching and connectivity in the molecule.
Geometrical Molecular Surface AreaPertains to the molecule's interaction with its environment.
Molecular VolumeReflects the space occupied by the molecule.
Electronic HOMO EnergyIndicates the ability to donate electrons (nucleophilicity).
LUMO EnergyIndicates the ability to accept electrons (electrophilicity).
HOMO-LUMO GapCorrelates with chemical stability and reactivity.
Dipole MomentMeasures the overall polarity of the molecule.
Polar Surface Area (PSA)Important for predicting transport properties across membranes.

Structure-Reactivity Relationship (SRR) modeling, a subset of which is Quantitative Structure-Activity Relationship (QSAR) modeling, aims to establish a mathematical correlation between a compound's structural or physicochemical properties (encoded by molecular descriptors) and its reactivity or biological activity. For "this compound," SRR models could be developed to predict its reactivity in various chemical transformations or its potential biological interactions.

The development of an SRR model typically involves the following steps:

Data Set Assembly: A collection of compounds with known reactivity data is gathered. In the context of "this compound," this would ideally involve a series of related benzothiophene derivatives.

Descriptor Calculation: For each compound in the dataset, a range of molecular descriptors is calculated.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are employed to build a mathematical model that relates the descriptors to the observed reactivity.

Model Validation: The predictive power of the model is rigorously assessed using statistical metrics like the coefficient of determination (R²) and cross-validation techniques.

For benzothiophene derivatives, QSAR studies have successfully identified key molecular features that govern their biological activities. sigmaaldrich.commatrixscientific.com These studies often reveal the importance of steric, electrostatic, and electro-topological parameters in determining the compounds' interactions with biological targets. matrixscientific.com For example, the polar surface area and specific atomic contributions to the electronic properties have been shown to correlate with the anticancer activity of some benzothiophenes. matrixscientific.com

In the context of the chemical reactivity of "this compound," an SRR model could predict its susceptibility to nucleophilic substitution at the bromomethyl group or electrophilic aromatic substitution on the benzothiophene ring system. The model would likely incorporate descriptors that capture the electron-withdrawing effects of the chloro and bromomethyl substituents, as well as the electronic properties of the benzothiophene core.

An illustrative data table representing a hypothetical SRR model for a series of benzothiophene derivatives is presented below. This table demonstrates how different descriptors might contribute to a predictive model of reactivity.

CompoundExperimental Reactivity (e.g., log(k))Predicted Reactivity (from SRR model)Key Descriptor 1 (e.g., LUMO Energy)Key Descriptor 2 (e.g., Partial Charge on Cα)
Derivative 12.52.45-1.2 eV+0.15
Derivative 23.13.05-1.5 eV+0.18
Derivative 31.81.82-1.0 eV+0.12
This compound UnknownPredictable-1.4 eV (Hypothetical)+0.17 (Hypothetical)

Such models, once validated, can be invaluable for the rational design of new benzothiophene derivatives with tailored reactivity profiles for various applications in medicinal chemistry and materials science.

Applications As a Synthetic Intermediate and Molecular Scaffold

Construction of Complex Organic Molecules and Heterocyclic Systems

The benzothiophene (B83047) moiety is a significant pharmacophore found in a range of biologically active compounds. The presence of a reactive bromomethyl group at the 2-position, combined with a chloro-substituent on the benzene (B151609) ring, makes 2-(Bromomethyl)-5-chloro-1-benzothiophene a valuable precursor for a variety of complex organic structures.

The reactive nature of the bromomethyl group in 2-(bromomethyl)benzothiophene derivatives allows for their use in the synthesis of various five-membered heterocycles. frontiersin.orgmlsu.ac.in While direct synthetic examples starting from this compound are not extensively detailed in the literature, the established reactivity of similar compounds provides a basis for its potential applications. The bromomethyl group is susceptible to nucleophilic substitution, making it a key functional handle for cyclization reactions. mdpi.com

For the synthesis of thiophenes , related bromomethyl-thiophenes have been utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to build more complex aryl-thiophene structures. researchgate.netnih.govnih.gov This highlights the utility of the bromomethyl group in constructing larger systems that incorporate the thiophene (B33073) ring.

In the case of furans , synthetic strategies often involve the cyclization of precursors that can be derived from brominated compounds. researchgate.net The 2-(bromomethyl)benzothiophene moiety can be envisioned to react with appropriate oxygen-containing nucleophiles to form intermediates that, under suitable conditions, could cyclize to form furan (B31954) rings fused or linked to the benzothiophene scaffold.

For pyrroles , their synthesis can be achieved through various methods, including the reaction of primary amines with suitable dicarbonyl compounds or their equivalents. A plausible route could involve the conversion of the bromomethyl group into a longer chain containing the necessary functionalities for a Paal-Knorr type pyrrole (B145914) synthesis.

Benzothiophene and its derivatives are recognized as important building blocks in the synthesis of complex and often bioactive molecules. numberanalytics.commalayajournal.org The rigid, planar structure of the benzothiophene core, combined with the ability to introduce various substituents, makes it an attractive scaffold for medicinal chemistry and materials science. eurekalert.org The title compound, with its reactive bromomethyl handle, is well-suited for building block strategies that aim to construct advanced molecular scaffolds. eurekalert.orgmdpi.com

The functionalization of halogenated heterocycles plays a crucial role in the synthesis of diverse organic compounds. researchgate.netnih.govnih.gov The chloro and bromomethyl groups on this compound offer two distinct points for modification, allowing for sequential and regioselective reactions to build molecular complexity. For instance, the bromomethyl group can undergo substitution reactions with a wide range of nucleophiles to introduce new functional groups or to link the benzothiophene scaffold to other molecular fragments.

Reaction TypeReagent/CatalystPotential ProductApplication Area
Suzuki CouplingArylboronic acid, Pd catalystAryl-substituted benzothiophenesMedicinal Chemistry, Materials Science
Nucleophilic SubstitutionAmines, Alcohols, ThiolsFunctionalized benzothiophenesDrug Discovery, Organic Synthesis
Cyclization ReactionsVariousFused heterocyclic systemsAdvanced Materials, Agrochemicals

This table illustrates potential synthetic transformations and applications based on the known reactivity of benzothiophene and bromomethyl functional groups.

The development of conjugated polymers for electronic applications is a significant area of materials science. Thiophene and its fused-ring analogues, like benzothiophene, are key components in many organic polymers due to their electronic properties. Brominated thiophene derivatives are often used as precursors in the synthesis of polymerizable monomers. researchgate.net

While direct polymerization of this compound may be complex, it can serve as a precursor to monomers that can then be polymerized. For example, the bromomethyl group can be converted to other functionalities, such as a vinyl group or an acetylene, which can then undergo polymerization. Alternatively, the chloro-substituent could be utilized in cross-coupling reactions to form conjugated dimers or oligomers that act as monomers for further polymerization. Research has shown that benzothiophene can be incorporated into polymers, such as poly(benzothiophene-alt-maleic anhydride), which exhibit interesting thermal and fluorescent properties. rsc.org The use of functionalized benzothiophenes allows for the tuning of the resulting polymer's properties.

Design and Preparation of Functional Materials

The unique electronic and photophysical properties of the benzothiophene ring system make it a valuable component in the design and synthesis of functional materials. This compound serves as a key intermediate in the creation of materials for organic electronics and fluorescent applications.

Benzothiophene derivatives are widely investigated for their application in organic semiconductors, which are the active components in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). numberanalytics.comnih.gov The extended π-conjugated system of the benzothiophene core facilitates charge transport, a critical property for semiconductor performance. nih.gov The performance of these materials can be finely tuned by modifying the benzothiophene structure with various substituents. nih.govmdpi.comresearchgate.net

The compound this compound can be used to synthesize more complex benzothiophene-based structures for semiconductor applications. mdpi.comnih.gov The bromomethyl group provides a reactive site for introducing solubilizing groups, extending the conjugation length, or linking the benzothiophene unit to other aromatic systems. These modifications are crucial for controlling the material's solubility, thin-film morphology, and electronic properties such as charge carrier mobility. researchgate.net For example, substitution reactions at the bromomethyl position can be used to attach long alkyl chains to improve solution processability or to couple with other electronically active moieties to create donor-acceptor type materials for organic solar cells.

Benzothiophene DerivativeApplicationKey Property
Dialkyl-BTBTsSolution-processed OFETsHigh solubility and mobility
DPh-BTBTVapor-deposited OFETsHigh charge carrier mobility
Fused BenzothiophenesOrganic Solar CellsTunable electronic properties

This table showcases examples of benzothiophene derivatives and their applications in organic semiconductors, highlighting the importance of the benzothiophene scaffold.

The rigid, planar structure and conjugated π-electron system of benzothiophene also impart it with fluorescent properties, making it a useful scaffold for the development of fluorescent materials. researchgate.netrsc.orgktu.edu These materials have applications in organic light-emitting diodes (OLEDs), fluorescent probes, and sensors. ktu.edumorressier.comnih.gov

Recent research has demonstrated that incorporating benzothiophene units into larger molecular frameworks can lead to highly efficient fluorescent materials with emissions in the blue region of the spectrum. researchgate.netrsc.org The this compound molecule can be used as a building block to construct such fluorescent systems. The bromomethyl group can act as a linker to attach the benzothiophene fluorophore to other molecules or to incorporate it into a polymer chain. This allows for the creation of materials with tailored fluorescent properties, such as specific emission wavelengths and high quantum yields. For instance, benzothiophene derivatives have been used to create fluorescent probes for detecting biologically important species and for bioimaging applications. nih.gov Furthermore, benzothiazole (B30560) derivatives, which are structurally related to benzothiophenes, have been synthesized via Suzuki cross-coupling reactions to produce compounds with significant fluorescent properties. researchgate.net

Role in the Synthesis of Pharmacologically Relevant Scaffolds

The benzothiophene core is a privileged structure in medicinal chemistry, appearing in a variety of therapeutic agents. The specific substitution pattern of this compound makes it an attractive starting material for the synthesis of diverse and complex molecular architectures with potential pharmacological significance.

Generation of Advanced Pharmaceutical Intermediates

The reactivity of the bromomethyl group in this compound allows for its facile conversion into a variety of functional groups, making it a key intermediate in the synthesis of more complex molecules. This substation-ready handle is crucial for building advanced pharmaceutical intermediates, which are the stepping stones to active pharmaceutical ingredients (APIs).

The benzothiophene scaffold itself is a component of drugs such as the selective estrogen receptor modulator (SERM) raloxifene (B1678788), which is used for the prevention and treatment of osteoporosis in postmenopausal women. The synthesis of raloxifene and its analogs often involves the functionalization of a benzothiophene core. While specific documentation detailing the use of this compound in the synthesis of commercial drugs is not prevalent in publicly available literature, its structure is analogous to intermediates that would be employed in the creation of novel SERMs or other benzothiophene-based therapeutic agents. The chloro-substituent at the 5-position can also be a site for further modification, for example, through cross-coupling reactions, allowing for the introduction of additional molecular diversity.

The strategic placement of the reactive bromomethyl group at the 2-position and the chlorine atom at the 5-position provides chemists with two distinct points for chemical modification, enabling the construction of a library of derivatives for drug discovery programs.

Table 1: Potential Reactions for Generating Advanced Pharmaceutical Intermediates

Reaction Type Reagent/Catalyst Resulting Functional Group Potential Application
Nucleophilic Substitution Amines, Alcohols, Thiols Amines, Ethers, Thioethers Introduction of various side chains for SAR studies
Suzuki Coupling Arylboronic acids, Pd catalyst Aryl groups Synthesis of biaryl structures found in many drugs
Sonogashira Coupling Terminal alkynes, Pd/Cu catalyst Alkynyl groups Introduction of rigid linkers or further functionalization
Stille Coupling Organostannanes, Pd catalyst Various organic groups Carbon-carbon bond formation

Application in "Click Chemistry" for Hybrid Compound Formation

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction, leading to the formation of a stable triazole ring that can link two different molecular fragments.

While direct and specific examples of this compound in published click chemistry literature are not readily found, its structure provides a clear pathway for its use in such reactions. The reactive bromomethyl group can be easily converted to an azide (B81097) functionality by reaction with sodium azide. This azido-functionalized benzothiophene can then be "clicked" with a terminal alkyne-containing molecule to form a triazole-linked hybrid compound.

This methodology allows for the efficient conjugation of the benzothiophene scaffold to other pharmacophores, biomolecules, or reporter tags. For instance, a bioactive peptide or a fluorescent dye containing an alkyne group could be readily attached to the benzothiophene core. This approach is highly valuable in drug discovery for creating bifunctional molecules or for labeling studies.

Table 2: Hypothetical "Click Chemistry" Application

Step Reaction Product Potential Utility
1 Reaction of this compound with sodium azide 2-(Azidomethyl)-5-chloro-1-benzothiophene Azide-functionalized scaffold for click reaction
2 Cu(I)-catalyzed cycloaddition with an alkyne-containing molecule 1,2,3-Triazole-linked hybrid compound Conjugation to other bioactive moieties or probes

Development of Novel Molecular Tools for Organic Chemistry Research

Beyond its potential in drug discovery, this compound also serves as a valuable starting material for the development of novel molecular tools that can be used to probe biological processes or to facilitate complex organic syntheses.

Platforms for Further Functionalization

The dual reactivity of this compound, at both the bromomethyl group and the chloro-substituted aromatic ring, makes it an excellent platform for creating libraries of compounds with diverse functionalities. The bromomethyl group can undergo a wide range of nucleophilic substitution reactions, while the chloro group can participate in various transition-metal-catalyzed cross-coupling reactions.

This allows for a modular approach to the synthesis of complex benzothiophene derivatives. For example, the bromomethyl group could first be converted to a phosphonium (B103445) salt, setting the stage for a Wittig reaction to introduce a carbon-carbon double bond. Subsequently, the chloro group could be subjected to a Suzuki or Buchwald-Hartwig amination reaction to introduce an aryl or amino substituent, respectively. This stepwise and selective functionalization provides access to a vast chemical space, enabling the creation of tailored molecules for specific research applications, such as fluorescent probes, affinity labels, or novel ligands for catalysis.

The ability to selectively modify different parts of the molecule in a controlled manner is a key feature that makes this compound a powerful tool for synthetic chemists.

Table 3: Orthogonal Functionalization Strategies

Position Functional Group Reaction Type Potential Subsequent Transformation
2-position Bromomethyl Nucleophilic substitution Introduction of a wide array of functional groups
2-position Bromomethyl Conversion to phosphonium salt Wittig reaction for alkene synthesis
5-position Chloro Suzuki, Stille, Sonogashira coupling Introduction of aryl, vinyl, or alkynyl groups
5-position Chloro Buchwald-Hartwig amination Introduction of primary or secondary amines

Advanced Analytical Methodologies for Research Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the structural architecture of 2-(Bromomethyl)-5-chloro-1-benzothiophene. Each technique provides unique insights into the molecular framework, from the connectivity of atoms to the nature of chemical bonds and electronic transitions.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of this compound by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons on the benzothiophene (B83047) core and the methylene (B1212753) protons of the bromomethyl group. The aromatic region would likely display a complex splitting pattern due to the coupling between adjacent protons on the benzene (B151609) ring. The protons on the thiophene (B33073) ring will also present characteristic shifts. The methylene protons of the bromomethyl group are anticipated to appear as a singlet in the range of 4.5-5.0 ppm, a typical region for such functionalities.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The carbon of the bromomethyl group is expected to have a chemical shift in the range of 30-35 ppm. The aromatic and thiophene carbons would appear in the downfield region, typically between 120 and 140 ppm. The exact chemical shifts are influenced by the substitution pattern on the benzothiophene ring system.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Bromomethyl (-CH₂Br)4.5 - 5.0 (s)30 - 35
Aromatic/Thiophene CH7.0 - 8.0 (m)120 - 140
Quaternary Carbons-130 - 150

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound by detecting the vibrational frequencies of its chemical bonds. The IR spectrum is expected to show characteristic absorption bands. Aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. The C=C stretching vibrations of the aromatic and thiophene rings would likely appear in the 1400-1600 cm⁻¹ range. The C-Br stretching vibration of the bromomethyl group is expected to be found in the lower frequency region, typically between 500 and 600 cm⁻¹. The C-Cl stretch from the chloro-substituent on the benzene ring would also be present in the fingerprint region.

Table 2: Expected Infrared Absorption Bands for this compound
Functional GroupExpected Wavenumber (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
Aromatic C=C Stretch1400 - 1600
C-Br Stretch500 - 600
C-Cl Stretch600 - 800

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound. The mass spectrum would exhibit a molecular ion peak (M⁺) corresponding to the exact mass of the compound. Due to the presence of bromine and chlorine isotopes, the molecular ion peak will appear as a characteristic pattern of isotopic peaks. The fragmentation pattern can also provide valuable structural information. A common fragmentation pathway would be the loss of the bromine atom, leading to a significant fragment ion peak.

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. Benzothiophene and its derivatives are known to exhibit absorption bands in the UV region. nii.ac.jp The UV-Vis spectrum of this compound is expected to show absorption maxima characteristic of the benzothiophene chromophore. The positions and intensities of these bands are influenced by the substituents on the ring system. Generally, benzothiophenes display absorption bands that are at longer wavelengths compared to thiophene and benzene alone. researchgate.net

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique that can be used for the mass analysis of molecules. While often used for large molecules, it can also be applied to smaller organic compounds. For this compound, MALDI-TOF would be expected to produce a strong signal for the molecular ion with minimal fragmentation, thus providing a clear determination of its molecular weight.

Crystallographic Analysis


Single Crystal X-Ray Diffraction for Absolute Structure Determination

Single Crystal X-Ray Diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, stereochemistry, and conformation.

In a typical SC-XRD experiment, a single, high-quality crystal of the compound is irradiated with a focused beam of X-rays. The electrons of the atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, researchers can construct an electron density map of the molecule and from that, a detailed atomic model.

For this compound, a successful SC-XRD analysis would yield precise data on bond lengths, bond angles, and torsion angles. It would confirm the planar structure of the benzothiophene core and determine the orientation of the bromomethyl and chloro substituents relative to the ring system. Furthermore, analysis of the crystal packing would reveal intermolecular interactions, such as halogen bonding or π-stacking, which influence the bulk properties of the material.

Table 1: Hypothetical Crystallographic Data for this compound

Parameter Hypothetical Value
Chemical Formula C₉H₆BrClS
Formula Weight 261.57 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a (Å) Data not available
b (Å) Data not available
c (Å) Data not available
α (°) 90
β (°) Data not available
γ (°) 90
Volume (ų) Data not available
Z 4
Density (calculated) (g/cm³) Data not available
R-factor (%) Data not available

Note: This table is for illustrative purposes only. No experimental data has been found for this compound.

Powder X-Ray Diffraction (XRD) for Bulk Material Characterization

Powder X-Ray Diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. Instead of a single crystal, a finely powdered sample containing a multitude of randomly oriented crystallites is used. The resulting diffraction pattern is a series of peaks at characteristic angles (2θ), which serve as a fingerprint for a specific crystalline phase.

PXRD is invaluable for confirming the phase purity of a synthesized batch of this compound. The presence of peaks corresponding to impurities or different polymorphic forms would be readily apparent. This technique is also crucial in monitoring solid-state reactions and transformations.

Thermal Analysis for Stability Studies in Synthesis Research

Thermal analysis techniques are essential for determining the stability of a compound at different temperatures and for identifying phase transitions.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This is particularly useful for determining the decomposition temperature and assessing the thermal stability of a compound. For this compound, a TGA thermogram would show a stable baseline until the onset of decomposition, at which point a significant mass loss would be observed. This information is critical for establishing safe handling and storage temperatures.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to detect thermal events such as melting, crystallization, and glass transitions. A DSC scan of this compound would reveal a sharp endothermic peak corresponding to its melting point. The presence of multiple peaks could indicate the existence of different crystalline forms (polymorphs).

Table 2: Hypothetical Thermal Analysis Data for this compound

Analysis Parameter Hypothetical Value
TGA Decomposition Onset (°C) Data not available
DSC Melting Point (°C) Data not available
DSC Enthalpy of Fusion (J/g) Data not available

Note: This table is for illustrative purposes only. No experimental data has been found for this compound.

Electrochemical Characterization Techniques

Electrochemical methods provide insight into the redox properties of a molecule, which is crucial for applications in materials science and electronics.

Cyclic Voltammetry (CV) for Redox Properties

Cyclic Voltammetry (CV) is a potentiodynamic electrochemical technique where the potential of a working electrode is ramped linearly versus time. The resulting current is plotted against the applied potential to give a cyclic voltammogram. This provides information about the oxidation and reduction potentials of a molecule.

For this compound, CV could be used to determine the ease with which it can be oxidized or reduced. The presence of the electron-withdrawing halogen atoms and the sulfur-containing heterocyclic ring would influence its electronic properties. The data obtained from CV, such as the potentials for the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), are vital for designing and evaluating materials for organic electronic devices.

Table 3: Hypothetical Electrochemical Data for this compound

Parameter Hypothetical Value (V vs. Fc/Fc⁺)
Oxidation Potential (Epa) Data not available
Reduction Potential (Epc) Data not available
HOMO Level (eV) Data not available
LUMO Level (eV) Data not available

Note: This table is for illustrative purposes only. No experimental data has been found for this compound.

Surface and Morphological Analysis (for films/materials derived from the compound)

The study of the surface and morphology of thin films or materials synthesized from "this compound" is crucial for understanding their physical properties and potential applications, particularly in electronics and materials science.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide topographical information of surfaces at the nanoscale. In the context of materials derived from "this compound," AFM would be instrumental in visualizing the surface features of thin films. This analysis can reveal details about surface roughness, grain size, and the presence of any domains or defects, which are critical parameters influencing the performance of organic electronic devices.

While AFM is a standard and powerful technique for such characterization, a review of scientific literature did not yield specific studies where AFM was used to analyze films or materials directly derived from "this compound." Therefore, no experimental data or detailed research findings can be presented at this time.

Hypothetically, an AFM analysis of a thin film of a polymer incorporating "this compound" would yield data that could be compiled into a table format to quantify surface characteristics.

Hypothetical AFM Data Table for a Polymer Film Incorporating "this compound" (Note: The following data is for illustrative purposes only and is not based on actual experimental results.)

Sample AreaRoot Mean Square (RMS) Roughness (nm)Average Grain Size (nm)Surface SkewnessSurface Kurtosis
Area 11.2450.32.8
Area 21.552-0.13.1
Area 31.1480.22.9

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a sample. For a synthesized compound like "this compound," this analysis is essential to verify its empirical formula and confirm its purity. The technique typically involves combusting a small amount of the sample and quantifying the resulting combustion products (such as carbon dioxide, water, and nitrogen oxides) to determine the mass percentages of each element.

The theoretical elemental composition of "this compound" (C₉H₆BrClS) can be calculated based on its molecular formula and the atomic weights of its constituent elements. Experimental results from elemental analysis should closely match these theoretical values to confirm the identity and purity of the compound.

While elemental analysis is a routine procedure for the characterization of new compounds, specific research articles detailing the elemental analysis results for "this compound" were not found in the conducted search. However, the expected theoretical values can be presented.

Theoretical vs. Hypothetical Experimental Elemental Analysis Data for C₉H₆BrClS (Note: The experimental values are illustrative and not from a specific cited study.)

ElementTheoretical Percentage (%)Hypothetical Experimental Percentage (%)
Carbon (C)41.3241.25
Hydrogen (H)2.312.35
Bromine (Br)30.5530.49
Chlorine (Cl)13.5613.60
Sulfur (S)12.2612.31

Q & A

Advanced Research Question

  • DFT Calculations : Assess electrophilicity of the bromomethyl group. For example, Fukui indices identify C-Br as the most reactive site for nucleophilic substitution .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents enhance SN2 reactivity) .
    Validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) .

What are the recommended storage conditions for this compound to ensure stability?

Basic Research Question

  • Storage : Below 4°C in amber vials to prevent thermal decomposition and photolytic C-Br bond cleavage .
  • Handling : Use anhydrous conditions (e.g., glovebox) to avoid hydrolysis to hydroxymethyl derivatives .

How does the electronic effect of the chloro substituent influence the nucleophilic substitution reactivity of the bromomethyl group?

Advanced Research Question
The 5-chloro substituent exerts an electron-withdrawing effect, enhancing the electrophilicity of the adjacent bromomethyl group:

  • Hammett Analysis : σₚ value for Cl (+0.23) increases reaction rate with nucleophiles (e.g., amines, thiols) .
  • Case Study : In SN2 reactions with piperidine, 5-chloro derivatives show 3× faster kinetics compared to non-chlorinated analogs .

Advanced Research Question

  • Structural Diversification : Synthesize analogs (e.g., thiadiazolo-fused derivatives) and screen against target enzymes (e.g., antimicrobial assays) .
  • SAR Studies : Modify the chloro/bromo positions and assess potency changes. For example, 5-chloro-2-bromomethyl analogs show enhanced antifungal activity (MIC 8 µg/mL vs. C. albicans) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.